molecular formula C21H19ClN2O5S B302663 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

カタログ番号 B302663
分子量: 446.9 g/mol
InChIキー: YPUGYEKMGPAKJC-OAYSZFDTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as COTI-2, is a novel small molecule anticancer agent that has shown promising results in preclinical studies. This compound belongs to the class of thiazolidinediones and has a unique mechanism of action that targets mutant p53 protein, which is a common feature in many types of cancer.

作用機序

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid targets mutant p53 protein by binding to a specific site on the protein and inducing a conformational change that restores its wild-type function. This leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells. 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to be effective against a wide range of p53 mutations, including those that are resistant to other p53-targeted therapies.
Biochemical and Physiological Effects:
4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have minimal toxicity in normal cells and tissues, indicating a favorable safety profile. In addition, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have a synergistic effect when combined with other anticancer agents, such as cisplatin and gemcitabine. This suggests that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid may have a role in combination therapy for cancer.

実験室実験の利点と制限

One of the main advantages of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its selectivity for mutant p53 protein, which makes it a promising therapeutic agent for cancers with p53 mutations. However, one of the limitations of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by using appropriate formulation strategies.

将来の方向性

There are several future directions for the research and development of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One potential area of investigation is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response to 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in patients with cancer. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in humans and to determine its potential as a therapeutic agent for cancer.
Conclusion:
In conclusion, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a promising small molecule anticancer agent that targets mutant p53 protein and induces apoptosis in cancer cells. The synthesis method of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been optimized to yield a high-quality product suitable for preclinical studies. 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have minimal toxicity in normal cells and tissues and has a synergistic effect when combined with other anticancer agents. However, the low solubility of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in aqueous solutions is a limitation that needs to be addressed. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in humans and to determine its potential as a therapeutic agent for cancer.

合成法

The synthesis of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves a multi-step process that starts with the condensation of 2-chloro-4-ethoxy-5-methoxybenzaldehyde and 3-methyl-4-oxo-2-thioxothiazolidine in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzoic acid to obtain the final product, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. This synthesis method has been optimized to yield a high purity and high-quality product suitable for preclinical studies.

科学的研究の応用

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied in preclinical models of cancer, including breast, lung, colon, and pancreatic cancer. In vitro studies have shown that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid selectively targets mutant p53 protein and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid inhibits tumor growth and increases survival in xenograft models of cancer. These results suggest that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has the potential to be an effective anticancer agent in humans.

特性

製品名

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

分子式

C21H19ClN2O5S

分子量

446.9 g/mol

IUPAC名

4-[[(5Z)-5-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H19ClN2O5S/c1-4-29-17-11-15(22)13(9-16(17)28-3)10-18-19(25)24(2)21(30-18)23-14-7-5-12(6-8-14)20(26)27/h5-11H,4H2,1-3H3,(H,26,27)/b18-10-,23-21?

InChIキー

YPUGYEKMGPAKJC-OAYSZFDTSA-N

異性体SMILES

CCOC1=C(C=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

SMILES

CCOC1=C(C=C(C(=C1)Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

正規SMILES

CCOC1=C(C=C(C(=C1)Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。